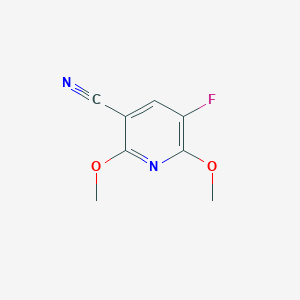![molecular formula C10H26Cl3N3 B1448740 (2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine trihydrochloride CAS No. 1803587-31-6](/img/structure/B1448740.png)
(2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine trihydrochloride
Overview
Description
(2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine trihydrochloride is a chemical compound with the molecular formula C10H24ClN3. It is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of (2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine trihydrochloride typically involves the reaction of 2-(azepan-1-yl)ethylamine with 2-chloroethylamine hydrochloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control .
Chemical Reactions Analysis
(2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides, leading to the formation of substituted amines.
Scientific Research Applications
(2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine trihydrochloride is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic applications, including its role in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of (2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine trihydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and influencing various cellular processes. The compound may also inhibit specific enzymes, leading to changes in metabolic pathways and cellular functions .
Comparison with Similar Compounds
(2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine trihydrochloride can be compared with similar compounds such as:
(2-Aminoethyl)amine: A simpler analog with similar chemical properties but lacking the azepane ring.
(2-Aminoethyl)[2-(piperidin-1-yl)ethyl]amine: A structurally similar compound with a piperidine ring instead of an azepane ring.
(2-Aminoethyl)[2-(morpholin-1-yl)ethyl]amine: Another analog with a morpholine ring, offering different chemical and biological properties.
Properties
IUPAC Name |
N'-[2-(azepan-1-yl)ethyl]ethane-1,2-diamine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3.3ClH/c11-5-6-12-7-10-13-8-3-1-2-4-9-13;;;/h12H,1-11H2;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDKQOZJLAFBFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCNCCN.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(5-Bromofuran-2-yl)methyl]-4,4-difluoropiperidine](/img/structure/B1448662.png)
![1-[4-(2-Hydroxyethyl)piperidin-1-yl]propan-1-one](/img/structure/B1448663.png)
![[1-(2-Aminoethyl)azetidin-3-yl]methanol](/img/structure/B1448664.png)


![2,2,2-trifluoroethyl N-[4-(methoxymethoxy)phenyl]carbamate](/img/structure/B1448670.png)





